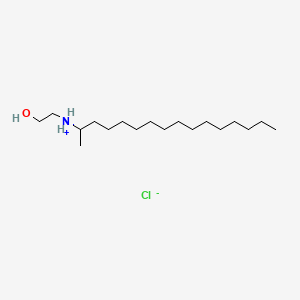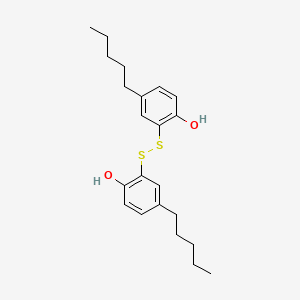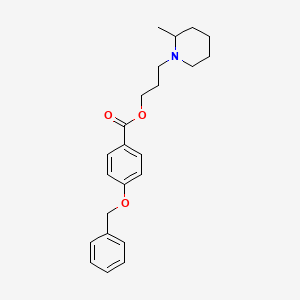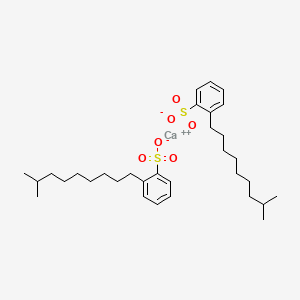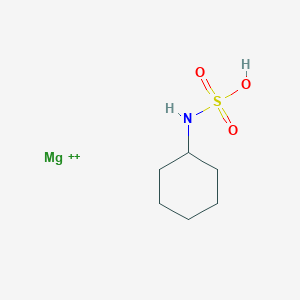
Cyclamate magnesium dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclamate magnesium dihydrate is a compound formed by the combination of cyclamic acid and magnesium, with two molecules of water of crystallization. Cyclamate is an artificial sweetener that is 30-50 times sweeter than sucrose. It is often used in combination with other artificial sweeteners to mask off-tastes. This compound is used in various applications due to its stability and solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclamate magnesium dihydrate can be synthesized by reacting cyclamic acid with magnesium hydroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then cooled to precipitate the dihydrate form of the compound .
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the controlled addition of magnesium hydroxide to a solution of cyclamic acid, followed by crystallization and drying to obtain the dihydrate form. The purity and quality of the final product are ensured through various purification and quality control steps .
Análisis De Reacciones Químicas
Types of Reactions
Cyclamate magnesium dihydrate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into cyclamic acid and magnesium ions.
Substitution: It can participate in substitution reactions where the cyclamate ion is replaced by other anions or cations.
Complexation: The magnesium ion can form complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Substitution: Various anions or cations under controlled conditions.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) under neutral or slightly basic conditions.
Major Products Formed
Hydrolysis: Cyclamic acid and magnesium ions.
Substitution: New salts with different anions or cations.
Complexation: Magnesium-ligand complexes.
Aplicaciones Científicas De Investigación
Cyclamate magnesium dihydrate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of magnesium and cyclamate ions.
Biology: Studied for its effects on metabolic pathways and enzyme activities.
Medicine: Investigated for its potential use as a sweetener in diabetic-friendly formulations.
Industry: Utilized in the food and beverage industry as a stable and soluble sweetener
Mecanismo De Acción
The mechanism of action of cyclamate magnesium dihydrate involves the interaction of cyclamate ions with taste receptors, producing a sweet taste. The magnesium ions play a role in stabilizing the compound and enhancing its solubility. The molecular targets include taste receptors on the tongue, and the pathways involved are related to taste perception and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Sodium cyclamate: Another salt of cyclamic acid, commonly used as a sweetener.
Calcium cyclamate: Similar to magnesium cyclamate but with calcium ions.
Magnesium stearate: A different magnesium compound used as a lubricant in pharmaceutical formulations
Uniqueness
Cyclamate magnesium dihydrate is unique due to its combination of sweetness and stability. Unlike sodium and calcium cyclamates, it provides the added benefits of magnesium, which is essential for various biological functions. Its stability and solubility make it a preferred choice in certain applications .
Propiedades
Número CAS |
7757-85-9 |
|---|---|
Fórmula molecular |
C6H13MgNO3S+2 |
Peso molecular |
203.55 g/mol |
Nombre IUPAC |
magnesium;cyclohexylsulfamic acid |
InChI |
InChI=1S/C6H13NO3S.Mg/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+2 |
Clave InChI |
CFTUWMFDKZOCIO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


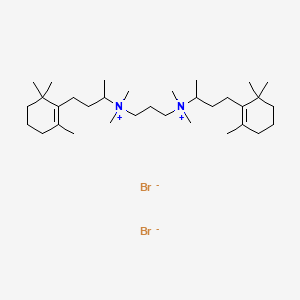

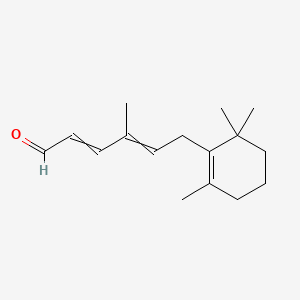
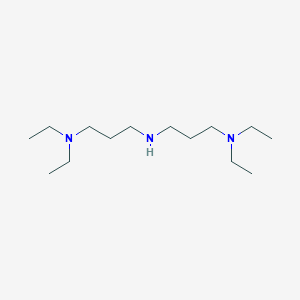

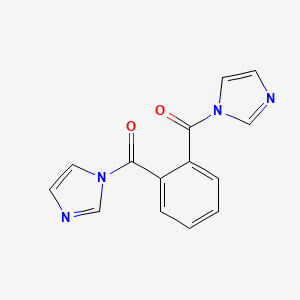
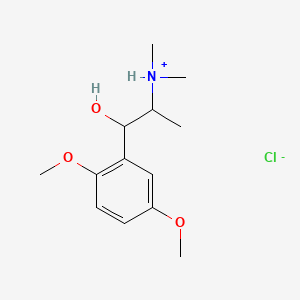
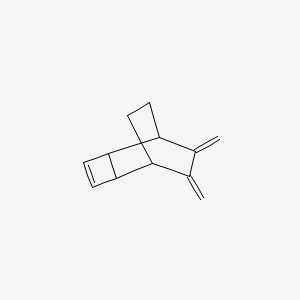
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)

